molecular formula C15H19N5O2S B2831372 1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 1705062-01-6

1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2831372
CAS No.: 1705062-01-6
M. Wt: 333.41
InChI Key: QXTSQFLLFKWNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a 1-methyl-6-oxo-1,6-dihydropyridazine core, a common pharmacophore in bioactive molecules , with a 1,3-thiazol-2-yl piperidine moiety. The presence of the thiazole ring, a privileged structure in pharmaceuticals, suggests potential for diverse biological interactions, particularly in the development of targeted therapies . Researchers can leverage this compound as a key intermediate or a core scaffold for the design and synthesis of novel small-molecule libraries. Its structural complexity makes it a valuable candidate for probing biological pathways and identifying new enzyme or receptor targets. Potential research applications include screening for kinase inhibition, investigating protein-protein interaction disruptors, and exploring modulators of cellular signaling cascades. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-methyl-6-oxo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19-13(21)5-4-12(18-19)14(22)17-9-11-3-2-7-20(10-11)15-16-6-8-23-15/h4-6,8,11H,2-3,7,9-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTSQFLLFKWNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the provided evidence, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Hypothetical Implications
Target Compound Pyridazine Thiazolyl-piperidinylmethyl, Methyl Carboxamide, Thiazole, Piperidine Enhanced lipophilicity (thiazole), conformational flexibility (piperidine)
L702-0003 () Pyridazine Benzimidazolylmethylamino, Phenyl Carboxamide, Benzimidazole Increased hydrogen bonding (benzimidazole), steric bulk (phenyl)
2d () Imidazo[1,2-a]pyridine Benzyl, Nitrophenyl, Cyano, Diethyl ester Ester, Cyano, Nitro Electron-withdrawing effects (nitro), rigid planar core (imidazopyridine)

Key Observations

Core Structure Differences: The target compound and L702-0003 share a pyridazine core, which is less aromatic than the imidazo[1,2-a]pyridine core of 2d.

Substituent Effects: Thiazole vs. Benzimidazole: The thiazole ring in the target compound may improve metabolic stability compared to L702-0003’s benzimidazole, as sulfur-containing heterocycles often resist oxidative degradation. However, benzimidazole’s dual nitrogen atoms could enhance hydrogen-bonding interactions with biological targets . Piperidine vs.

Physical Properties: Compound 2d (melting point: 215–217°C ) exhibits high thermal stability due to its nitro and cyano substituents, which enhance intermolecular interactions. The target compound’s thiazole and piperidine groups likely reduce its melting point relative to 2d but increase solubility in nonpolar environments.

Research Findings and Hypothetical Implications

While direct pharmacological data for the target compound are unavailable, insights from structural analogs suggest:

  • Bioavailability : The thiazole-piperidine motif may enhance lipophilicity and blood-brain barrier penetration compared to L702-0003’s polar benzimidazole and phenyl groups.
  • Target Binding : The pyridazine core could act as a hydrogen-bond acceptor, while the thiazole’s sulfur might engage in hydrophobic interactions or coordinate metal ions in enzyme active sites.
  • Synthetic Challenges : The piperidine-thiazole linkage in the target compound may require multi-step synthesis, akin to the one-pot strategies used for 2d , but with additional protection/deprotection steps for the amine and thiazole functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,6-dihydropyridazine-3-carboxamide, and what purification methods are recommended?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions .
  • Step 2 : Functionalization of the piperidine-thiazole moiety through nucleophilic substitution or coupling reactions (e.g., using chloro-thiazole intermediates) .
  • Step 3 : Amide bond formation between the pyridazine-3-carboxylic acid and the piperidine-thiazole-methylamine intermediate, often mediated by coupling agents like HATU or EDCI .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvents: ethanol or acetonitrile) are standard .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems (e.g., pyridazine C=O at ~165 ppm, thiazole protons at 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (thiazole C-S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of pyridazine and piperidine-thiazole intermediates?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysis : Use of Pd catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling where aryl halides are involved .
  • Temperature Control : Reactions performed at 60–80°C reduce side-product formation .
    • Table 1 : Yield comparison under varying conditions (hypothetical data):
SolventCatalystTemp (°C)Yield (%)
DMFNone6045
DMSOPd(PPh3_3)4_48072
EthanolEDCIRT28
Source: Adapted from

Q. How can contradictory biological activity data (e.g., anticancer vs. antimicrobial potency) be resolved for this compound?

  • Analytical Approaches :

  • Dose-Response Studies : Establish IC50_{50}/MIC values across multiple cell lines or microbial strains to identify selectivity .
  • Structural Analog Comparison : Test derivatives with modified thiazole or piperidine groups to isolate pharmacophore contributions .
  • Target Binding Assays : Use surface plasmon resonance (SPR) or molecular docking to validate interactions with specific enzymes (e.g., kinases for anticancer activity) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP) and solubility .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for metabolism (e.g., oxidation of the thiazole ring) .
  • ADMET Prediction Tools : Software like SwissADME or ADMETlab to estimate bioavailability and toxicity risks .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?

  • Protocol :

  • Enzyme Selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) based on structural motifs .
  • Assay Conditions : Use fluorogenic substrates (e.g., ATP analogs for kinases) in buffer systems (pH 7.4, 37°C) .
  • Data Interpretation : Apply Michaelis-Menten or Hill equation models to determine KiK_i and mechanism (competitive/non-competitive) .

Q. What strategies mitigate degradation of the compound during in vitro stability studies?

  • Stabilization Techniques :

  • pH Control : Buffered solutions (PBS, pH 7.4) to prevent hydrolysis of the amide bond .
  • Light Exclusion : Store samples in amber vials to avoid photodegradation of the thiazole moiety .
  • Antioxidants : Add ascorbic acid (0.1%) to inhibit oxidative decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.